2-Methyldecanoic acid

Description

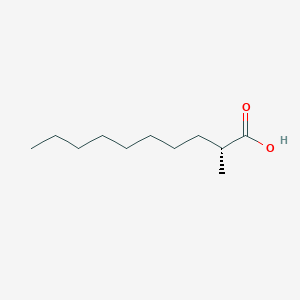

Structure

3D Structure

Properties

IUPAC Name |

2-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOSCTYRONNFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275881, DTXSID40884902 | |

| Record name | 2-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-23-7, 137765-21-0 | |

| Record name | 2-Methyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution

Microbial Sources

The marine cyanobacterium Trichodesmium erythraeum is a significant contributor to global biogeochemical cycles. During blooms, it has been identified as a producer of 2-methyldecanoic acid. nih.govresearchgate.netnih.gov

Cyanobacteria

Trichodesmium erythraeum Blooms

Abundance and Atypical Branching Pattern in T. erythraeum

During an expedition in the Gulf of Mexico, dense blooms of Trichodesmium erythraeum were found to contain unusually high concentrations of free fatty acids, prominently identified as this compound and 2-methyldodecanoic acid. nih.govresearchgate.netacs.org These two compounds were among the most abundant fatty acids in the bloom samples, a stark contrast to other cyanobacteria, which are typically dominated by C16 and C18 fatty acids like hexadecanoic and octadecanoic acids. nih.gov In one historical study of a T. erythraeum bloom in the same region, decanoic acid constituted 50% of the fatty acid pool, a pattern described as striking due to its rarity. nih.gov

The branching pattern of this compound is considered atypical. nih.govescholarship.org The methyl group at the C-2 position is unusual and likely necessitates specialized biochemical pathways for its synthesis. escholarship.org This high abundance and unique structure suggest that this compound may have a specific biological function for the organism. nih.govnih.gov

| Organism | Compound Identified | Location of Study | Key Findings |

|---|---|---|---|

| Trichodesmium erythraeum | This compound | Gulf of Mexico | High abundance in bloom samples; considered an atypical branching pattern. nih.govresearchgate.netacs.org |

Association with Nitrogen and Carbon Cycles in Oceans

Trichodesmium is a major player in oceanic nitrogen fixation, contributing an estimated 60 to 80 Tg of nitrogen annually, which can be up to 30% of the total nitrogen fixed in the world's oceans. nih.govresearchgate.net This introduction of bioavailable nitrogen is a crucial driver of marine productivity and, consequently, the carbon cycle. nih.govresearchgate.net While the precise role of this compound is still under investigation, its production by an organism so integral to global nitrogen and carbon cycling is significant. nih.govescholarship.org Understanding the function of these unusual fatty acids could provide insights into the mechanisms of bloom formation or the assembly of the bacterial communities associated with Trichodesmium. nih.govresearchgate.net

Occurrence as Free Fatty Acid and Potential Ester-Bound Forms

Analysis of total lipid extracts from Trichodesmium erythraeum bloom samples confirmed the presence of this compound in its free fatty acid (FFA) form. nih.govescholarship.org However, the possibility that it also exists in ester-bound forms, such as within lipids, glycolipids, or lipoproteins, cannot be excluded. escholarship.org Some historical analyses involved saponification, a process that would have extracted both free and ester-bound fatty acids. escholarship.org Further research is required to definitively determine the full range of forms in which this compound occurs in this cyanobacterium. escholarship.org

The endophytic cyanobacterium Desmonostoc muscorum LEGE 12446, isolated from the coralloid roots of a cycad (Cycas revoluta), produces a class of lipoglycopeptides where a derivative of this compound serves as a structural component. nih.govup.ptnih.gov This cyanobacterium belongs to the order Nostocales, which are known for establishing symbioses with various plants and for their production of complex secondary metabolites. nih.gov

In this context, the fatty acid is not found in its simple form but as an unusual, modified residue within larger, highly abundant molecules called desmamides. nih.govacs.org Specifically, the residue identified is 3,5-dihydroxy-2-methyldecanoic acid . nih.govacs.orgbohrium.com This modified fatty acid is part of the structure of two new lipoglycopeptides, desmamide A and desmamide B, as well as their aglycone, desmamide C. nih.govup.pt The desmamides are decapeptides that are O-glycosylated and feature this unique fatty acid moiety. nih.govnih.gov The discovery of these compounds, which constitute over 1.5% of the organism's dry weight, highlights a significant metabolic investment by the cyanobacterium. nih.govup.ptnih.gov

| Parent Compound | Compound Class | Bacterial Source | Specific Fatty Acid Residue |

|---|---|---|---|

| Desmamide A, B, C | Lipoglycopeptide | Desmonostoc muscorum LEGE 12446 | 3,5-dihydroxy-2-methyldecanoic acid. nih.govacs.orgbohrium.com |

This compound: A Comprehensive Chemical Profile

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes in Microorganisms

The formation of 2-Methyldecanoic acid in microorganisms is not ubiquitous and appears to rely on specific genetic and biochemical machinery. Studies have identified its presence in select cyanobacteria, where it is often a component of larger, complex molecules or produced as a free fatty acid in significant quantities.

The marine cyanobacterium Trichodesmium erythraeum, a globally significant nitrogen-fixing organism, has been found to produce high abundances of this compound and the related 2-methyldodecanoic acid. researchgate.netnih.govyoutube.com These compounds were identified in dense blooms of T. erythraeum in the Gulf of Mexico. researchgate.netyoutube.com The position of the methyl group at the C-2 (alpha) position is atypical for fatty acids, suggesting that its synthesis requires specialized biochemistry. nih.gov The high relative abundance of these 2-methyl-branched fatty acids points to a specific, though not yet fully understood, biological role within the organism. researchgate.netnih.govyoutube.com Researchers have noted that the synthesis of these fatty acids can be achieved with carbon and energy in excess of the nutrient supply required for growth, as Trichodesmium growth is often limited by phosphorus availability rather than nitrogen or sunlight. researchgate.netnih.gov

Table 1: Abundant 2-Methyl-Branched Fatty Acids in Trichodesmium erythraeum

| Compound Name | Molecular Formula | Significance |

|---|---|---|

| This compound | C₁₁H₂₂O₂ | Atypical branching pattern suggests a specific biological role. researchgate.netyoutube.com |

| 2-Methyldodecanoic acid | C₁₃H₂₆O₂ | Found in high abundance alongside this compound. researchgate.netyoutube.com |

The endophytic cyanobacterium Desmonostoc muscorum is the source of a class of abundant lipoglycopeptides known as desmamides A, B, and C. researchgate.netresearchgate.net Structural elucidation of these molecules revealed that they are decapeptides containing an unusual 3,5-dihydroxy-2-methyldecanoic acid (Dhmda) residue. researchgate.netnih.govnih.gov This modified fatty acid forms the lipid portion of the lipoglycopeptides. The biosynthesis of the desmamides has been investigated, leading to the identification of a putative biosynthetic gene cluster (dsm) believed to be responsible for their production. researchgate.netresearchgate.netnih.gov These compounds are found in very high concentrations, constituting over 1.5% of the organism's dry weight, hinting at a significant biological function, possibly related to its symbiotic relationship with cycad roots. researchgate.netresearchgate.net

Table 2: Desmamide Compounds from Desmonostoc muscorum

| Compound | Core Structure | Key Fatty Acid Component |

|---|---|---|

| Desmamide A | O-glycosylated decapeptide | 3,5-dihydroxy-2-methyldecanoic acid nih.govnih.gov |

| Desmamide B | O-glycosylated decapeptide | 3,5-dihydroxy-2-methyldecanoic acid nih.govnih.gov |

| Desmamide C | Decapeptide aglycone | 3,5-dihydroxy-2-methyldecanoic acid nih.govnih.gov |

The biosynthesis of branched-chain fatty acids (BCFAs) in microorganisms is closely linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. researchgate.netnih.gov The catabolic pathways of these amino acids generate short, branched-chain acyl-CoA esters that serve as primers for fatty acid synthase. nih.gov Specifically, the catabolism of isoleucine produces 2-methylbutyryl-CoA. nih.gov This molecule can act as a starter unit for fatty acid synthesis, leading to the formation of odd-numbered, anteiso-fatty acids, which are characterized by a methyl branch on the antepenultimate (third-to-last) carbon. While this is a primary route for anteiso fatty acids, the generation of a 2-methyl branched primer is a key step. Fatty acid synthase can elongate primers like isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), or 2-methylbutyryl-CoA (from isoleucine) to form various BCFAs. nih.gov This established biochemical pathway is the proposed route for generating the 2-methyl branched starter unit necessary for the synthesis of this compound.

Enzymatic Mechanisms and Biocatalysis

The chiral center at the C-2 position of this compound means it exists as a racemic mixture of (R) and (S) enantiomers. The separation of these enantiomers is of significant interest, and enzymatic methods, particularly those involving lipases, have proven effective.

Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. nih.gov This technique utilizes a chiral catalyst, often an enzyme, that reacts at different rates with each enantiomer. nih.gov In the case of racemic 2-methylalkanoic acids, enzyme-catalyzed kinetic resolution allows for the isolation of one enantiomer in high purity. mdpi.com This process is inherently limited to a maximum theoretical yield of 50% for a single enantiomer, as the other half of the starting material remains unreacted. nih.govresearchgate.net Lipases are frequently employed for these resolutions due to their stereoselectivity. almacgroup.com The process can be conducted through either enantioselective esterification of the racemic acid or enantioselective hydrolysis of a racemic ester. almacgroup.comchemrxiv.org

Lipases, particularly from the yeast Candida rugosa (also known as Candida cylindracea), are effective catalysts for the resolution of 2-methylalkanoic acids via enantioselective esterification. mdpi.comnih.gov In this process, the lipase (B570770) selectively catalyzes the esterification of one enantiomer of the racemic acid with an alcohol, leaving the other enantiomer unreacted. For this compound, this method has been shown to successfully produce the (R)-enantiomer with a high enantiomeric excess of 95%. mdpi.com The effectiveness of the resolution is dependent on several factors, including the chain length of both the acid and the alcohol used as the acyl acceptor. mdpi.com Studies have demonstrated that the choice of alcohol and the control of water activity in the reaction medium are critical for achieving high enantioselectivity and reaction rates. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyldodecanoic acid |

| Desmamide A |

| Desmamide B |

| Desmamide C |

| 3,5-dihydroxy-2-methyldecanoic acid |

| Leucine |

| Isoleucine |

| Valine |

| 2-methylbutyryl-CoA |

| Isobutyryl-CoA |

| Isovaleryl-CoA |

| (R)-2-Methyldecanoic acid |

Chemoenzymatic Cascade Synthesis of Enantiopure Methyl-Branched Alkanoic Acids

The synthesis of enantiopure methyl-branched alkanoic acids, such as this compound, can be efficiently achieved through a chemoenzymatic cascade reaction. nih.govnih.gov This sophisticated approach combines an enzymatic asymmetric decarboxylation with a chemical reduction in a sequential, one-pot process. nih.gov The primary advantage of this cascade is the ability to produce optically pure short-chain 2-methylalkanoic acids with high yields and excellent enantiopurity. nih.govnih.gov

The process begins with the enzymatic decarboxylation of a prochiral substrate, such as a methylvinylmalonic acid derivative, using a specifically engineered enzyme. nih.govnih.gov This initial step is crucial as it establishes the chiral center of the molecule. Following the enzymatic reaction, a chemical reduction of the carbon-carbon double bond is performed. A key challenge in this step is to prevent the racemization of the newly formed stereocenter. nih.gov To overcome this, diimide is used as the reductant. Diimide is generated in situ from hydrazine (B178648) monohydrate and a catalyst like copper(II) chloride under aerobic conditions, a method proven to be effective in avoiding racemization. nih.gov This sequential cascade has demonstrated moderate to full conversion rates, yielding both enantiomers of the target alkanoic acids with up to 83% isolated yield and 98% enantiomeric excess (ee). nih.govnih.gov

Overview of the Chemoenzymatic Cascade Process

| Step | Reaction Type | Catalyst/Reagent | Substrate | Product | Key Outcome |

|---|---|---|---|---|---|

| 1 | Enzymatic Asymmetric Decarboxylation | Engineered Arylmalonate Decarboxylase (AMDase) Variant | Methylvinylmalonic acid derivative | Optically active 2-methyl-2-alkenoic acid | Establishment of the chiral center with high enantioselectivity. |

Role of Arylmalonate Decarboxylase (AMDase) Variants in Asymmetric Decarboxylation

Arylmalonate decarboxylase (AMDase) is a bacterial enzyme that plays a pivotal role in the chemoenzymatic synthesis of chiral carboxylic acids. frontiersin.org Originally isolated from Bordetella bronchiseptica, this enzyme catalyzes the cofactor-free asymmetric decarboxylation of prochiral α-aromatic or α-alkenylmalonic acids. frontiersin.org The wild-type AMDase exhibits strict (R)-selectivity, meaning it produces the (R)-enantiomer of the corresponding mono-acid. nih.govfrontiersin.org

The true versatility of AMDase in synthesis comes from protein engineering. nih.gov Through targeted mutations, scientists have successfully created AMDase variants with inverted enantioselectivity and improved catalytic performance. nih.govnih.gov By altering the catalytic cysteine residues and modifying the hydrophobic environment of the active site, variants with (S)-selectivity have been generated. frontiersin.orgtandfonline.com For instance, a G74C/C188S double mutant was designed that completely inverted the enantioselectivity to produce (S)-products, although its initial activity was significantly reduced. tandfonline.com

Further research involving iterative saturation mutagenesis led to the development of highly active (S)-selective variants. nih.gov One of the most effective variants, possessing six mutations (V43I/G74C/A125P/V156L/M159L/C188G), demonstrated a 9,500-fold greater catalytic efficiency than the initial (S)-selective G74C/C188S variant. tandfonline.comnih.gov This powerful collection of engineered AMDase variants allows for the production of diverse aryl- or alkenylaliphatic carboxylic acids, including the precursors to this compound, in outstanding optical purity. frontiersin.org The substrate spectrum of these engineered enzymes has been expanded to accept small methylvinylmalonic acid derivatives, which are essential starting materials for the synthesis of short-chain 2-methylalkanoic acids. nih.govnih.gov

Performance of Selected AMDase Variants

| AMDase Variant | Key Mutations | Enantioselectivity | Notable Substrate(s) | Reported Efficiency / Purity |

|---|---|---|---|---|

| Wild-Type | None | (R)-selective | Arylmalonates | High |

| G74C/C188S | G74C, C188S | (S)-selective | Arylmalonates | 20,000-fold reduction in activity compared to wild-type. tandfonline.com |

| V43I/G74C/A125P/V156L/M159L/C188G | V43I, G74C, A125P, V156L, M159L, C188G | (S)-selective | α-methyl-α-phenylmalonate | 9,500-fold greater catalytic efficiency than G74C/C188S. tandfonline.comnih.gov |

Biological Activities and Ecological Roles

Antimicrobial Properties

2-Methyldecanoic acid and related branched-chain fatty acids have demonstrated notable antimicrobial properties, contributing to the defense mechanisms of various organisms and presenting potential for therapeutic applications.

The antibacterial effects of this compound and similar fatty acids are multifaceted, involving direct action against bacteria and interference with their communication systems.

The uropygial gland, or preen gland, of birds produces a complex mixture of secretions, known as preen oil, which is spread over the feathers during preening. This oil helps to maintain feather integrity and has been shown to possess antimicrobial properties, playing a role in protecting birds from pathogenic microorganisms nih.govresearchgate.net. The composition of preen oil is diverse and includes various fatty acids, waxes, and other lipids.

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression in response to population density. This process is crucial for various bacterial behaviors, including biofilm formation and virulence. Fatty acid signaling molecules have been shown to interfere with quorum sensing, a phenomenon known as quorum quenching.

A structurally similar compound, cis-2-decenoic acid, has been identified as a signaling molecule that can induce the dispersal of established biofilms and inhibit their formation by interfering with quorum sensing pathways nih.gov. This molecule can act as a cross-kingdom signal, affecting both bacteria and fungi nih.gov. By disrupting these communication systems, such fatty acids can reduce the pathogenicity of bacteria and increase their susceptibility to conventional antibiotics. While direct evidence for this compound is still emerging, the activity of closely related molecules suggests that it may also possess the ability to modulate bacterial quorum sensing, representing a significant aspect of its ecological role in microbial communities.

The primary mechanism by which fatty acids, including decanoic acid and its derivatives, exert their antibacterial effect is through the disruption of the bacterial cell membrane nih.gov. The lipophilic nature of these molecules allows them to intercalate into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and integrity, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death nih.gov.

Beyond membrane disruption, the antimicrobial action of fatty acids can also involve the inhibition of essential cellular processes. While specific data on this compound is scarce, fatty acids, in general, can interfere with cellular energy production by disrupting the electron transport chain and oxidative phosphorylation. Furthermore, they have been suggested to inhibit the activity of certain enzymes crucial for bacterial metabolism. Another potential mechanism is the impairment of nutrient uptake. By altering the membrane structure, fatty acids can interfere with the function of membrane-bound transport proteins that are responsible for the uptake of essential nutrients from the environment, leading to nutrient starvation and inhibition of growth.

In addition to their antibacterial properties, branched-chain fatty acids have demonstrated activity against various fungal species. The fungitoxicity of fatty acids is influenced by factors such as chain length and the pH of the surrounding medium nih.gov. Generally, medium-chain fatty acids exhibit significant antifungal effects.

The proposed mechanism of antifungal action is similar to that against bacteria, primarily involving the disruption of the fungal cell membrane's integrity biotech-asia.orggjesm.net. This leads to increased permeability and the leakage of cellular contents. Furthermore, some fatty acids can interfere with mitochondrial function, disrupting energy metabolism and leading to the production of reactive oxygen species, which cause cellular damage. Studies on various fatty acid analogs have shown that their efficacy can vary, with some demonstrating potent activity against pathogenic fungi like Candida albicans and Aspergillus species nih.govbiotech-asia.org. The presence of a methyl branch in the carbon chain, as seen in this compound, can influence the molecule's physical properties and its interaction with fungal membranes, potentially modulating its antifungal potency.

Antibacterial Activity

Signaling and Communication

Fatty acids and their derivatives can act as signaling molecules in various biological systems, mediating both intra- and interspecies communication. These molecules, sometimes referred to as semiochemicals, can influence the behavior and development of other organisms bioprotectionportal.comnih.gov.

In the context of microbial ecology, fatty acids can act as signals that regulate gene expression in neighboring microorganisms. For instance, as mentioned earlier, cis-2-decenoic acid is a well-characterized bacterial signaling molecule that induces biofilm dispersal nih.gov. The production and release of specific fatty acids by one organism can thus have a profound impact on the surrounding microbial community. While the specific role of this compound as a signaling molecule is not yet fully elucidated, its presence in biological secretions like preen oil suggests it may contribute to the chemical communication landscape of the organism producing it. These chemical cues can be involved in a variety of interactions, from deterring competitors to attracting symbionts. The study of such chemical signaling is crucial for understanding the complex interactions that shape ecosystems.

Metabolic and Physiological Roles in Organisms

The metabolism of branched-chain fatty acids such as this compound involves specific enzymatic pathways. In rat liver mitochondria, the beta-oxidation of 2-methyl fatty acids has been studied, revealing key steps in their breakdown. The process for medium-chain 2-methyl-branched substrates involves the mitochondrial trifunctional beta-oxidation complex. This complex catalyzes the sequential hydration, dehydrogenation, and thiolytic cleavage of 2-methyl-2-enoyl-CoA thioesters. nih.gov The end products of this chain-shortening process are acyl-CoA thioesters and propionyl-CoA. nih.gov This indicates that this compound can be processed through a modified beta-oxidation pathway, yielding smaller molecules that can enter other metabolic routes.

The oxidation of fatty acids is a primary source of energy for many organisms. Studies on rat liver mitochondria have shown that free short-chain and medium-chain 2-methyl fatty acids can be oxidized as efficiently, or nearly as efficiently, as their straight-chain counterparts. nih.gov This suggests that this compound has the potential to be a valuable energy source. However, the same research revealed a critical specificity in the metabolic machinery: while the free acid form is readily oxidized, the medium-chain 2-methyldecanoyl-CoA thioester is not oxidized at all by the acyl-CoA dehydrogenases. nih.gov This finding suggests that the pathway for its activation and transport into the mitochondria may differ from straight-chain fatty acids or that specific enzymes are required that may not be universally present or active. This highlights a nuanced role in energy metabolism, where its contribution may be dependent on the specific enzymatic capabilities of the organism and tissue.

The biosynthesis of fatty acids typically proceeds via the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. While this process is well understood for straight-chain fatty acids, the role of branched-chain fatty acids like this compound as precursors for longer chains is less clear. Fatty acid chain elongation primarily occurs in the smooth endoplasmic reticulum and mitochondria. youtube.com The process in the endoplasmic reticulum utilizes malonyl-CoA as the two-carbon donor. youtube.com For a molecule like this compound to serve as a precursor, it would need to be recognized and utilized by the elongase enzyme systems. While it is known that branched-chain fatty acid synthesis can be initiated by α-keto acid primers derived from amino acids like valine, leucine, and isoleucine, the direct elongation of a medium-chain branched fatty acid is not a commonly described pathway. Further research is required to determine if this compound can be a substrate for the fatty acid elongation machinery to produce longer-chain branched fatty acids.

Research Applications and Future Directions

Biotechnological Potential

Research into the specific biotechnological applications of 2-methyldecanoic acid is still in its nascent stages, with limited direct studies on its efficacy as an antimicrobial or food preservation agent. However, the properties of its parent compound, decanoic acid, and other branched-chain short-chain carboxylic acids (SCCAs) provide a basis for potential future investigation.

Development of New Antimicrobial Agents

While direct studies on this compound are scarce, extensive research into decanoic acid (capric acid) has demonstrated its significant antibacterial and antifungal properties. nih.govacs.org Decanoic acid and its derivatives have been evaluated against a range of microbes, including Gram-positive and Gram-negative bacteria. acs.org The modification of antimicrobial peptides with decanoic acid has been shown to enhance their antibacterial activity and ability to inhibit biofilm formation. frontiersin.org

However, the introduction of a methyl branch to the carbon chain, as seen in this compound, may influence its antimicrobial efficacy. Some research on decanoic acid derivatives suggests that branching can decrease the antimicrobial activity compared to their straight-chain counterparts. nih.gov This highlights the need for specific studies to be conducted on this compound to determine its unique antimicrobial spectrum and potential.

Strategies to Combat Bacterial Growth

The broader family of fatty acids is known to possess antimicrobial properties that can inhibit bacterial growth. nih.gov For instance, cis-2-decenoic acid, a related compound, has been shown to inhibit the growth of S. aureus at concentrations of 500 μg/mL and above and to prevent biofilm formation at lower concentrations. nih.govresearchgate.net These fatty acids can serve an important role in maintaining the microbial balance on the skin. nih.gov Strategies to combat bacterial growth often involve disrupting biofilm formation, a key virulence factor for many pathogenic bacteria. Given that related compounds show biofilm inhibition, this compound could be a candidate for future research in this area, although its effectiveness remains to be experimentally verified.

Food Preservation (as a branched-chain SCCA)

Organic acids, particularly short-chain carboxylic acids (SCCAs) with ten or fewer carbon atoms, are widely used in food preservation due to their ability to inhibit the growth of unwanted microorganisms like bacteria, fungi, and yeasts. mdpi.com The effectiveness of these acids depends on factors such as their molecular weight, pKa value, and the specific microorganism being targeted. mdpi.com Branched-chain short-chain fatty acids (BSCFAs) are a subgroup of these compounds, typically generated from the fermentation of branched-chain amino acids. confex.com While common organic acids like acetic acid and propionic acid are well-established food preservatives, the specific application of this compound for this purpose is not documented. Further research would be necessary to evaluate its efficacy and suitability as a food preservative in comparison to currently used acids.

Ecological and Environmental Studies

Recent discoveries have highlighted the presence and potential significance of this compound in marine environments, particularly in association with globally important cyanobacteria.

Understanding Marine Biogeochemical Cycles (e.g., nitrogen and carbon cycles in Trichodesmium blooms)

This compound has been identified as a highly abundant free fatty acid produced during dense blooms of the marine cyanobacterium Trichodesmium erythraeum. nih.govacs.orgnih.govacs.org Trichodesmium is a key organism in marine biogeochemical cycles, responsible for fixing an estimated 60 to 80 Tg of atmospheric nitrogen annually, which accounts for up to 30% of the total nitrogen fixed in the world's oceans. nih.govresearchgate.net This nitrogen fixation process is a crucial source of bioavailable nitrogen, which supports marine productivity and influences the carbon cycle. nih.govacs.org

Table 1: Research Findings on this compound in Trichodesmium Blooms

| Finding | Organism | Location of Study | Significance | Citations |

|---|---|---|---|---|

| High abundance of this compound and 2-methyldodecanoic acid. | Trichodesmium erythraeum | Gulf of Mexico | Suggests a specific biological role for these unusual branched fatty acids. | nih.gov, nih.gov, acs.org |

| Trichodesmium contributes up to 30% of global marine nitrogen fixation. | Trichodesmium (genus) | Global Oceans | Underpins its role as a major driver of marine productivity and the carbon cycle. | nih.gov, acs.org, researchgate.net |

| Production of these fatty acids may be related to bloom formation or community assembly. | Trichodesmium (genus) | Lab and Field Studies | May be used for chemical signaling or nutrient acquisition. | nih.gov, confex.com |

Investigation of Ecological Function (e.g., attractant/repellent roles)

The precise ecological function of this compound in Trichodesmium blooms is an active area of investigation. confex.com Researchers hypothesize that these unusual fatty acids may be involved in chemical signaling, potentially aiding in the coordination of colony-wide activities or in the acquisition of nutrients. confex.com Another possibility is that they help structure the bacterial community that lives in association with Trichodesmium colonies. nih.govresearchgate.net

While many organic compounds are known to act as attractants or repellents for various organisms, from insects to microbes, the specific role of this compound in this context has not yet been determined. mdpi.com Its high concentration in sea surface slicks, where it can dampen capillary waves, is a clear physical effect, but the biological signaling implications—whether it attracts symbiotic organisms or repels competitors and predators—remain to be elucidated. nih.govacs.org

Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering offer powerful tools to harness and modify microbial biosynthetic pathways for the production of valuable compounds like this compound. These approaches allow for the design and construction of novel biological systems with tailored functions, including the generation of specific stereoisomers and the enhancement of desired biological activities.

Engineering Microbial Pathways for Enantiopure Production

The production of enantiomerically pure compounds is critical in pharmaceuticals and other industries, as different enantiomers can have distinct biological activities. While chemical synthesis of chiral molecules often results in racemic mixtures that are difficult to separate, microbial fermentation presents a promising alternative for producing single-enantiomer compounds. nih.govfrontiersin.org

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has been widely used to produce a variety of fatty acid-derived chemicals. lbl.govnih.gov This involves the directed manipulation of cellular chemistry by introducing, modifying, or deleting genes to optimize a specific metabolic pathway. lbl.govzenodo.org Strategies to achieve enantiopure production of this compound could be adapted from successful efforts to synthesize other chiral molecules. For instance, the enantiopure synthesis of R-lipoic acid in yeast was achieved through a deep understanding of its native biosynthetic pathways and subsequent targeted genetic modifications. frontiersin.org

A general approach for engineering a microbial host for enantiopure this compound production would involve several key steps, as outlined in the table below.

| Strategy | Description | Key Considerations |

| Pathway Identification & Introduction | Identify heterologous enzymes or entire pathways capable of producing the desired chiral branched-chain fatty acid and introduce them into a suitable microbial host. zenodo.org | Selection of enzymes with high stereoselectivity is crucial. Pathways for other 2-methylalkanoic acids can serve as a blueprint. |

| Host Strain Modification | Engineer the host's native metabolism to increase the precursor supply (e.g., acetyl-CoA, malonyl-CoA, propionyl-CoA) and eliminate competing pathways that consume precursors or degrade the product. nih.govnih.govmdpi.com | Knocking out genes involved in β-oxidation (e.g., fad genes in E. coli) can prevent degradation of the fatty acid product. mdpi.com |

| Enzyme Engineering & Screening | Modify the substrate specificity or improve the catalytic efficiency of key enzymes in the pathway through protein engineering techniques. researchgate.net | Directed evolution or site-directed mutagenesis can enhance the stereoselectivity of enzymes responsible for creating the chiral center. |

| Cofactor Regeneration | Ensure an adequate supply of necessary cofactors, such as NADPH or ATP, which are often limiting factors in biosynthetic pathways. nih.govmdpi.com | Overexpression of enzymes involved in cofactor regeneration (e.g., malic enzyme for NADPH) can significantly boost product titers. nih.gov |

| Process Optimization | Optimize fermentation conditions, including temperature, pH, substrate feeding strategies, and inducer concentrations, to maximize yield and productivity. mdpi.com | Fed-batch fermentation can help maintain optimal substrate levels and cell densities, leading to higher product accumulation. mdpi.com |

By applying these principles, it is feasible to develop microbial "cell factories" capable of producing high-titer, enantiomerically pure this compound from simple, renewable feedstocks.

Tailoring and Expanding the Spectrum of Antimicrobial Compounds

This compound is a component of certain naturally occurring antimicrobial compounds and exhibits antimicrobial properties itself. Metabolic engineering provides a pathway to not only increase the production of this fatty acid but also to create novel derivatives with potentially enhanced or broadened antimicrobial activity.

The biological properties of complex antibiotics, such as lipopeptides, are heavily influenced by the nature of their fatty acid side chains. acs.orgnih.gov The length and branching of this lipid tail can affect the compound's ability to interact with and disrupt bacterial membranes, which is a common mechanism of action. mdpi.comresearchgate.net For example, studies on cyclic lipopeptides have shown that antimicrobial activity is optimized with fatty acid chains of a specific length (e.g., C8–C12), while chains that are too short or too long are less effective. mdpi.com

Synthetic biology can be employed to tailor these lipopeptides by modifying the enzymes responsible for incorporating the fatty acid moiety. The acyl ligase (AL) domain of non-ribosomal peptide synthetases (NRPSs), which is responsible for selecting and activating the fatty acid, can be engineered to alter its substrate specificity. nih.govresearchgate.net By modifying the substrate-binding pocket of the AL domain, researchers can influence the length and structure of the fatty acid incorporated, thereby creating a library of novel lipopeptides with diverse properties. nih.govresearchgate.net

Strategies for Tailoring Antimicrobial Compounds:

Engineered Lipopeptides: By modifying the AL domain of an NRPS, it's possible to create novel iturin or daptomycin (B549167) analogues that incorporate this compound or its derivatives instead of their native fatty acids. nih.govnih.gov This could alter their antimicrobial spectrum or increase potency.

Novel Fatty Acid Derivatives: Microbial pathways can be engineered to produce derivatives of this compound with altered properties. Introducing enzymes that add functional groups (e.g., hydroxyls) or unsaturations could modulate the compound's lipophilicity and, consequently, its antimicrobial efficacy. mdpi.com

Enhanced Production: Overproducing natural antimicrobial compounds that already contain this compound, such as certain peptaibols, can be achieved by optimizing the expression of their biosynthetic gene clusters in a heterologous host.

These approaches open the door to creating next-generation antibiotics that are effective against multidrug-resistant bacteria. nih.govnih.govmdpi.com

Advanced Research Methodologies

The study of metabolites like this compound is greatly enhanced by the integration of high-throughput analytical techniques with advanced computational methods. These methodologies allow for a global view of metabolic changes and the identification of complex relationships between molecules and biological states.

Integration of Metabolomics and Machine Learning for Biological Correlates

Metabolomics provides a comprehensive snapshot of the small molecules present in a biological system at a specific time. nih.govfrontiersin.orgnih.gov When combined with machine learning (ML), this powerful approach can uncover complex patterns and identify metabolites that are predictive of a particular phenotype or disease state. dromicslabs.comsochob.cl This integration is crucial for discovering the biological roles and potential as biomarkers of compounds like this compound.

The typical workflow involves analyzing biological samples (e.g., plasma, tissue) using techniques like mass spectrometry to generate vast and complex datasets of hundreds to thousands of metabolites. nih.govdromicslabs.com Machine learning algorithms are then applied to these datasets to perform tasks such as classification (e.g., disease vs. healthy), regression, or clustering. nih.govresearchgate.net

Commonly Used Machine Learning Algorithms in Metabolomics:

| Algorithm | Function | Application Example |

| Support Vector Machine (SVM) | A supervised learning method that finds a hyperplane to separate data into different classes with the maximum margin. nih.govspringernature.com | Differentiating between healthy and disease states based on metabolic profiles; identifying a set of lipids to predict the progression of liver disease. frontiersin.orgnih.gov |

| Random Forest (RF) | An ensemble method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.govspringernature.com | Identifying the most important metabolites for classifying disease status; used to find biomarkers for weight gain from plasma samples. sochob.cl |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | A multivariate statistical method used to find relationships between two matrices (in this case, metabolite data and class labels). springernature.com | Visualizing the separation between different experimental groups and identifying metabolites that contribute most to this separation. |

| Neural Networks (NN) & Deep Learning (DL) | A class of algorithms modeled after the human brain, capable of learning highly complex, non-linear patterns from data. nih.govresearchgate.net | Predicting compound fingerprints from mass spectrometry data and classifying metabolic profiles with high accuracy. researchgate.netbmj.com |

By applying these methods, researchers can build predictive models that correlate the abundance of specific metabolites, such as this compound, with physiological or pathological conditions. nih.govspringermedizin.de This can lead to the discovery of novel biomarkers for disease diagnosis or help elucidate the compound's role in biological pathways. sochob.cl

Global Analysis of Differential Metabolites and Disordered Metabolic Pathways

Differential metabolomics is an approach focused on comparing the metabolic profiles of samples under different conditions (e.g., disease vs. control, treated vs. untreated) to identify metabolites that show a significant change in abundance. This global analysis is instrumental in understanding how metabolic pathways are perturbed in response to a stimulus or during disease progression. nih.govbiocrates.com

When a particular metabolic pathway is disordered, it can lead to the accumulation of intermediates or a deficiency of downstream products. Inherited disorders of fatty acid oxidation are a prime example, where genetic defects in enzymes lead to characteristic metabolic signatures. nih.govescholarship.orgmdpi.com For instance, untargeted metabolomics studies on individuals with long-chain fatty acid oxidation disorders (LC-FAOD) revealed significant alterations in complex lipids, including specific phosphatidylethanolamines, ceramides, and sphingomyelins, providing a distinct metabolic signature for the disease. nih.govescholarship.org

The process of identifying these differential metabolites and disordered pathways typically involves:

Untargeted Metabolomics: Comprehensive analysis of all detectable metabolites in control and experimental groups. escholarship.org

Statistical Analysis: Using statistical tests (e.g., t-tests, ANOVA) and multivariate analysis (e.g., PLS-DA) to identify metabolites with statistically significant differences in abundance between groups. metaboanalyst.ca

Biomarker Identification: The significantly altered metabolites are considered potential biomarkers. For example, in metabolic syndrome, various lipids, amino acids, and acylcarnitines are found to be differentially regulated. nih.govbiocrates.commdpi.com

Pathway Analysis: Mapping the differential metabolites onto known metabolic pathways to identify which pathways are most affected. This can reveal bottlenecks or dysregulations in the system, such as impairments in fatty acid biosynthesis or β-oxidation. metaboanalyst.canih.gov

An abnormal level of this compound in such an analysis could point towards a dysregulation in branched-chain fatty acid metabolism or related pathways, prompting further investigation into its specific role in the observed pathology. creative-proteomics.com This methodology provides a powerful, hypothesis-generating tool to understand the biochemical underpinnings of complex diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyldecanoic acid, and how is its purity validated?

- Methodological Answer : Synthesis typically involves derivatization with chiral auxiliaries (e.g., L-proline methyl ester) followed by hydrolysis and reversed-phase HPLC to isolate enantiomers . Purity is validated via nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and liquid chromatography-mass spectrometry (LCMS). For example, co-injection LCMS with synthetic and natural epimers confirms structural identity .

Q. Which analytical techniques are most effective for identifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while LCMS is used for polar or thermally unstable forms. NIST mass spectral data (m/z fragmentation patterns) provide reference benchmarks . For marine samples, electron structure calculations (e.g., dipole moments, surface polarity) help distinguish branched isomers .

Advanced Research Questions

Q. How can researchers resolve conflicting stereochemical data when characterizing this compound epimers?

- Methodological Answer : NMR and IR alone may fail to distinguish enantiomers due to similar spectral profiles. A combined approach is required:

- Derivatize with chiral agents (e.g., L-proline methyl ester) to create diastereomers separable via RP-HPLC .

- Use LCMS co-injection with synthetic standards to match retention times and fragmentation patterns .

- Measure optical rotation ([α]D) after acidic hydrolysis and compare to literature values for absolute configuration .

Q. What role does this compound play in marine ecosystems, and how can its ecological significance be studied?

- Methodological Answer : In Trichodesmium erythraeum blooms, this compound is abundant in surface slicks and may contribute to nitrogen fixation or buoyancy regulation . To study its role:

- Collect bloom samples via marine expeditions and analyze free fatty acids using GC-MS or LCMS.

- Perform isotopic labeling to track incorporation into microbial membranes or extracellular matrices.

- Conduct in situ experiments comparing fatty acid profiles under varying nutrient conditions .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

- Methodological Answer : Challenges include low abundance, matrix interference, and isomer co-elution. Solutions involve:

- Solid-phase extraction (SPE) to isolate fatty acids from lipids.

- Derivatization (e.g., methyl ester formation) to enhance GC-MS sensitivity .

- Use of chiral columns or ion mobility spectrometry to separate branched isomers .

Q. How does the branched structure of this compound influence its interactions in lipid bilayers or enzyme systems?

- Methodological Answer : The methyl branch at C-2 alters packing density in lipid membranes, which can be studied using:

- Langmuir monolayer assays to measure surface pressure-area isotherms.

- Molecular dynamics simulations to model bilayer integration.

- Enzyme inhibition assays (e.g., with lipases or acyltransferases) to assess steric effects .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies between spectroscopic data and optical rotation measurements for this compound?

- Methodological Answer : Conflicting data may arise from impurities or incorrect stereochemical assumptions. Steps include:

- Repeating synthesis and purification to exclude contaminants.

- Cross-validating with multiple techniques (e.g., X-ray crystallography for absolute configuration).

- Referencing historical data, such as the [α]D value of -79.4 for (2R)-2-methyldecanoic acid in tumonoic acid A .

Environmental and Ecological Methods

Q. What sampling and preservation protocols are critical for detecting this compound in marine environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.